N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multi-step reactions, starting from aniline derivatives or other aromatic compounds. For instance, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide involved a reduction and subsequent nucleophilic reaction followed by acetylation with acetic anhydride . Similarly, other acetamide derivatives are synthesized through reactions involving intermediates like ethyl acetic acid derivatives, diamines, and isocyanides, as seen in the synthesis of various benzodiazepine acetamides .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray diffraction analysis . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, such as hydrogen bonding and stacking interactions .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions depending on their substituents. For example, silylation reactions involving N-(2-hydroxyphenyl)acetamide lead to the formation of silaheterocyclic compounds, which can further react with alcohols to transform into different silanes . The reactivity of these compounds can be influenced by the electronic properties of the substituents, as indicated by HOMO-LUMO energy differences and molecular electrostatic potential (MEP) analyses .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The solvation effects in different solvents can be studied using computational methods like the IEFPCM model, which provides insights into the compound's behavior in polar liquids . The biological properties, such as drug-likeness and ADMET profiles, can be predicted using computational tools, and the biological activity can be assessed through molecular docking studies . Additionally, the herbicidal activities of some acetamide derivatives have been evaluated, showing effectiveness against certain weeds .
Scientific Research Applications
Chemical Structure and Analysis
The research on N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide and related compounds primarily focuses on their synthesis, structural analysis, and physicochemical properties. A study by Huang et al. (2021) demonstrates the synthesis and crystal structure of related boric acid ester intermediates with benzene rings. These compounds, obtained through a three-step substitution reaction, were analyzed using FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures were further investigated using density functional theory (DFT) and compared with values obtained from X-ray diffraction. The study provides insights into the conformational analysis and molecular electrostatic potential of these compounds (Huang et al., 2021).
Application in Fluorescence Probes
Another aspect of research involves the use of such compounds in developing fluorescence probes for detecting substances like hydrogen peroxide. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, showing that these compounds can be used for hydrogen peroxide detection. The study highlights how different derivatives, with modifications in their structure, can lead to varied responses in the presence of hydrogen peroxide, indicating their potential use in sensitive detection applications (Lampard et al., 2018).
Synthesis and Crystallography
Further research in this field includes the exploration of the synthesis, crystallography, and vibrational properties of similar compounds. Wu et al. (2021) discuss the synthesis and crystal structure of derivatives of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. They focus on the conformation analysis, DFT calculations, and spectroscopic data to understand the molecular structure and vibrational properties of these compounds. This research is crucial for comprehending the stability and reactivity of such compounds (Wu et al., 2021).
properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-10(17)16-12-8-6-7-11(9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFSGYCLOCCASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378817 | |
Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |
CAS RN |
480424-93-9 | |
Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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